molecular formula C18H15BrN2O2 B15169122 Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-33-1

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B15169122
CAS No.: 648420-33-1
M. Wt: 371.2 g/mol
InChI Key: NHTLFZBVOOZOGD-UHFFFAOYSA-N
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Description

The compound Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- is a urea derivative featuring two distinct aromatic substituents:

  • A 2-bromophenylmethyl group attached to one urea nitrogen.
  • A 7-hydroxy-1-naphthalenyl group attached to the other urea nitrogen.

Properties

CAS No.

648420-33-1

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C18H15BrN2O2/c19-16-6-2-1-4-13(16)11-20-18(23)21-17-7-3-5-12-8-9-14(22)10-15(12)17/h1-10,22H,11H2,(H2,20,21,23)

InChI Key

NHTLFZBVOOZOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-bromobenzylamine with 7-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding. The presence of the hydroxy-naphthalenyl group makes it a useful probe for fluorescence-based assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The bromophenyl and hydroxy-naphthalenyl groups can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Substituent Variations on the Aromatic Rings

A. N-(2,6-Dimethylphenyl)-N'-(7-hydroxy-1-naphthalenyl)urea (CAS 497149-56-1)
  • Structure : Replaces the 2-bromophenylmethyl group with a 2,6-dimethylphenyl group.
  • Molecular Formula : C₁₉H₁₈N₂O₂ (MW: 306.36).
  • Key Differences: Methyl groups enhance lipophilicity compared to bromine.
B. [(4-Hydroxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]urea ()
  • Structure : Features a 4-hydroxyphenyl and 2-hydroxynaphthalenyl group.
  • Physical Data :
    • Melting Point: 146–148°C.
    • IR: O–H stretch at 3454 cm⁻¹, urea C=O at 1656 cm⁻¹.
  • Comparison :
    • Dual hydroxy groups increase polarity and hydrogen-bonding capacity.
    • The absence of bromine reduces molecular weight and steric hindrance .
C. [(4-Nitrophenyl)-(2-hydroxynaphthalen-1-yl)methyl]urea ()
  • Structure : Substitutes 4-nitrophenyl for 4-hydroxyphenyl.
  • Physical Data: Melting Point: 163–165°C. IR: NO₂ asymmetric stretch at 1539 cm⁻¹.
  • Comparison :
    • Nitro group introduces strong electron-withdrawing effects, lowering pKa of the urea NH.
    • Higher melting point than hydroxy-substituted analogues due to increased intermolecular forces .
D. N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea (CAS 182498-32-4)
  • Structure : Combines 2-bromophenyl with 2-hydroxy-4-nitrophenyl.
  • Molecular Formula : C₁₃H₁₀BrN₃O₄ (MW: 352.14).
  • Comparison: Nitro and bromine groups create a highly electron-deficient aromatic system. Potential for enhanced binding to electron-rich biological targets compared to the target compound .

Substituent Position and Chain Modifications

A. Urea Derivatives with Sulfonyloxy Groups ()
  • Examples:
    • N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea
    • N,N'-di-[4-(methanesulfonyloxy)phenyl]urea
  • Comparison :
    • Sulfonyloxy groups increase solubility in polar solvents.
    • Bulkier substituents reduce conformational flexibility compared to the target compound’s simpler bromophenylmethyl group .
B. N,N'-[Bis(benzylsulfonyloxy)phenyl]urea Derivatives ()
  • Structure : Benzylsulfonyloxy groups at ortho/meta/para positions.

Physicochemical and Spectral Comparisons

Compound Molecular Formula MW Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound Not explicitly given* Expected O–H (3450 cm⁻¹), Br (C–Br ~600 cm⁻¹)
[(4-Hydroxyphenyl)-...]urea C₁₈H₁₅N₂O₃ 308 146–148 1H NMR δ 10.13 (urea NH), IR 1656 (C=O)
[(4-Nitrophenyl)-...]urea C₁₇H₁₃N₃O₄ 339 163–165 1H NMR δ 10.26 (NH), IR 1539 (NO₂)
N-(2,6-Dimethylphenyl)-...urea C₁₉H₁₈N₂O₂ 306.36 InChIKey: NVKBLBIEDOJXPX-UHFFFAOYSA-N

*Note: The target compound’s molecular formula can be inferred as ~C₁₈H₁₅BrN₂O₂ (MW ~395.2) based on structural similarity.

Biological Activity

Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-, with CAS Number 648420-33-1, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H15BrN2O2
  • Molecular Weight : 373.23 g/mol
  • Structure : The compound features a urea functional group linked to a bromophenyl and a hydroxy-naphthyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination of phenyl groups and subsequent urea formation. While specific synthetic pathways for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:

  • Bromination : Introduction of bromine to the phenyl ring.
  • Urea Formation : Reaction of isocyanates with amines or alcohols to form urea derivatives.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing naphthalene and phenyl groups have shown inhibition of tumor growth in various cancer cell lines. A study demonstrated that certain naphthalene derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Some urea derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of halogenated phenyl groups is often associated with enhanced bioactivity due to their electron-withdrawing effects, which can influence the compound's interaction with microbial targets .

Enzyme Inhibition

Compounds similar to Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)- have been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, certain urea derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of a series of naphthalene-based ureas on human cancer cell lines.
    • Results indicated that compounds with similar structures induced significant cell death at micromolar concentrations.
    • IC50 values ranged from 5 to 20 µM for different derivatives, suggesting that structural modifications can enhance potency.
  • Case Study on Antimicrobial Activity :
    • A derivative was tested against Staphylococcus aureus and Escherichia coli.
    • The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
    • Structure-activity relationship studies suggested that the bromophenyl group contributed significantly to the observed activity.

Summary of Findings

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells; IC50 values between 5-20 µM
AntimicrobialModerate activity against S. aureus; MIC = 32 µg/mL
Enzyme InhibitionInhibits FGFRs involved in cancer pathways

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